1,3,7,8-Tetraazaspiro[4.4]nonane
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Overview
Description
1,3,7,8-Tetraazaspiro[4.4]nonane is a spirocyclic compound characterized by a unique structure where a nonane ring is fused with a tetraaza ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,7,8-Tetraazaspiro[4.4]nonane can be synthesized through a multi-step process involving the reaction of 4-phenylurazole with potassium ethoxide and pentaerythrityl tetrabromide. This reaction forms 2,2’-diphenyl-1,1’,3,3’-tetraoxo-6,6’-spirobi[hexahydropyrazolo[1,2-a]-s-triazole], which is then treated with sodium hydroxide and concentrated hydrochloric acid to yield 2,3,7,8-tetraazaspiro[4.4]nonane bishydrochloride. Further reaction with potassium bisulfate and ammonia produces the final compound .
Industrial Production Methods
While specific industrial production methods for 1,3,7,8-tetraazaspiro[4The use of common reagents and straightforward reaction conditions makes it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,3,7,8-Tetraazaspiro[4.4]nonane undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with nitrile imines, leading to the formation of thioxo-tetraazaspiro[4.4]nonenones and thia-tetraazaspiro[4.4]nonenones.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common Reagents and Conditions
Nitrile Imines: Generated in situ from hydrazonyl chlorides, these are commonly used in cycloaddition reactions with this compound.
Hydrazonyl Chlorides: Used to generate nitrile imines for cycloaddition reactions.
Major Products
Thioxo-Tetraazaspiro[4.4]nonenones: Formed from cycloaddition reactions with nitrile imines.
Thia-Tetraazaspiro[4.4]nonenones: Another product of cycloaddition reactions.
Scientific Research Applications
1,3,7,8-Tetraazaspiro[4.4]nonane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Materials Science: Its spirocyclic structure can be utilized in the synthesis of novel materials with unique properties.
Biological Studies: The compound can be used as a building block in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of 1,3,7,8-tetraazaspiro[4.4]nonane involves its interaction with various molecular targets. The compound’s spirocyclic structure allows it to fit into specific binding sites on target molecules, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2,3,7,8-Tetraazaspiro[4.4]nonane: A similar compound with slight structural differences, used in high-density fuels.
1,3,7-Triazaspiro[4.4]nonane-2,4-Dione:
Uniqueness
1,3,7,8-Tetraazaspiro[4.4]nonane stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
1,3,7,8-tetrazaspiro[4.4]nonane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4/c1-5(7-4-6-1)2-8-9-3-5/h6-9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXBYUZLIZRWSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CNNC2)NCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90667045 |
Source
|
Record name | 1,3,7,8-Tetraazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90667045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
176948-47-3 |
Source
|
Record name | 1,3,7,8-Tetraazaspiro[4.4]nonane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90667045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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